2-Bromo-5-nitrobenzoic acid CAS number
2-Bromo-5-nitrobenzoic acid CAS number
An In-Depth Technical Guide to 2-Bromo-5-nitrobenzoic Acid
CAS Number: 943-14-6
This technical guide provides a comprehensive overview of 2-Bromo-5-nitrobenzoic acid, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's physicochemical properties, synthetic methodologies, key applications, and safety information.
Physicochemical Properties
2-Bromo-5-nitrobenzoic acid is an off-white powder that serves as a crucial building block in the synthesis of more complex molecules.[1] Its chemical structure, featuring a carboxylic acid, a bromine atom, and a nitro group on a benzene (B151609) ring, allows for a variety of chemical transformations.[1][2]
| Property | Value | References |
| CAS Number | 943-14-6 | [1][3][4][5] |
| Molecular Formula | C₇H₄BrNO₄ | [1][3][4][6] |
| Molecular Weight | 246.01 g/mol | [3][4][5] |
| Appearance | Off-white to light yellow powder or crystalline powder. | [1][6][7] |
| Melting Point | 178-184 °C | [1] |
| Purity | ≥97% (HPLC) | [1][3][6] |
| Solubility | Slightly soluble in dimethyl sulfoxide (B87167) (DMSO); very slightly soluble in dichloromethane (B109758). | [8] |
| InChI Key | UVFWYVCDRKRAJH-UHFFFAOYSA-N | [3][6] |
| SMILES | O=C(O)c1cc(--INVALID-LINK--[O-])ccc1Br | [3][6] |
Synthesis of 2-Bromo-5-nitrobenzoic Acid
The synthesis of 2-Bromo-5-nitrobenzoic acid is typically achieved through the nitration of 2-bromobenzoic acid. The carboxylic acid and bromine substituents on the starting material direct the regioselectivity of the electrophilic aromatic substitution reaction.
Experimental Protocol: Nitration of 2-Bromobenzoic Acid
This protocol describes the synthesis of 2-Bromo-5-nitrobenzoic acid from commercially available 2-bromobenzoic acid.[9]
Materials:
-
2-bromobenzoic acid (9.90 g, 49.3 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 25 mL)
-
Concentrated Nitric Acid (HNO₃, 12 mL)
-
Ice water
Procedure:
-
In a flask, prepare a mixture of 25 mL of concentrated sulfuric acid and 12 mL of concentrated nitric acid.
-
Cool the acid mixture in an ice bath to maintain a low temperature.
-
Slowly add 2-bromobenzoic acid (9.90 g, 49.3 mmol) to the cold acid mixture with continuous stirring.
-
Maintain the reaction temperature below 5 °C and continue stirring for 1 hour.[9]
-
After 1 hour, pour the reaction mixture into a beaker containing approximately 200 mL of ice water.[9]
-
A white solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and allow it to dry for 1 hour.[9]
-
The resulting white solid is 2-Bromo-5-nitrobenzoic acid (11.6 g, 96% yield).[9]
-
The melting point of the product is 180-181 °C, which matches the known melting point of the compound.[9]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-Bromo-5-nitrobenzoic acid.
Applications in Research and Drug Development
2-Bromo-5-nitrobenzoic acid is a valuable intermediate in the synthesis of a wide range of organic compounds.[1] Its functional groups provide multiple reaction sites for further chemical modifications.
-
Pharmaceutical Synthesis : It is a key intermediate in the production of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.[1][2] The bromine atom can be displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, opening pathways to diverse molecular scaffolds.[2]
-
Biochemical Research : The compound and its derivatives are used in studies involving enzyme inhibition, which helps in understanding biochemical pathways and developing potential therapeutic agents.[1][2] For instance, it has been shown to have an inhibitory effect on the enzyme fibrinogen.[7]
-
Materials Science : It finds applications in the development of novel materials like polymers and coatings.[1]
-
Analytical Chemistry : It can be used as a reagent in various analytical techniques.[1]
Illustrative Experimental Protocol: Synthesis of N-Aryl-2-bromo-5-nitrobenzamides
The carboxylic acid moiety of 2-Bromo-5-nitrobenzoic acid can be readily converted to an amide. This protocol is an illustrative example of how it can be used as a starting material for creating a library of compounds for drug discovery, adapted from procedures for a similar isomer.[10]
Step 1: Acid Chloride Formation
-
To a solution of 2-Bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-bromo-5-nitrobenzoyl chloride.
Step 2: Amide Formation
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and pyridine (B92270) (1.2 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-aryl-2-bromo-5-nitrobenzamide derivative.
Drug Discovery Workflow Diagram
Caption: Hypothetical drug discovery workflow using 2-Bromo-5-nitrobenzoic acid.
Spectroscopic Data
Spectroscopic data is crucial for the characterization of 2-Bromo-5-nitrobenzoic acid.
| Spectroscopy | Data | Reference |
| ¹H NMR | (400 MHz, DMSO-d₆): δ 8.49 (d, J = 2.8 Hz, 1 H), 8.22 (dd, J = 8.8, 2.8 Hz, 1 H), 8.03 (d, J = 8.8 Hz, 1 H). | [9] |
| Infrared (IR) | Characteristic absorption bands for O-H (carboxylic acid), C=O (carbonyl), C-NO₂ (nitro group), and C-Br (bromo group) are expected. A full experimental spectrum is available from specialized databases. | [11][12] |
| Mass Spectrometry (MS) | The molecular ion peak would appear as a pair of peaks of nearly equal intensity at m/z 245 and 247, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. | [12] |
Safety and Handling
2-Bromo-5-nitrobenzoic acid should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.
| GHS Hazard Classifications | Pictogram | Hazard Statement | Reference |
| Skin Irritant 2 | GHS07 (Exclamation Mark) | H315: Causes skin irritation | [3][5] |
| Eye Irritant 2 | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | [3][5] |
| Specific Target Organ Toxicity (Single Exposure) 3 | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | [3][5] |
Precautionary Statements : P261, P264, P280, P302+P352, P305+P351+P338.[3][5] Personal Protective Equipment (PPE) : It is recommended to use a dust mask (type N95), eye shields, and gloves when handling this compound.[3] Storage : Store at 0-8°C.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-5-nitrobenzoic acid | 943-14-6 | Benchchem [benchchem.com]
- 3. 2-Bromo-5-nitrobenzoic acid 98 943-14-6 [sigmaaldrich.com]
- 4. 2-BROMO-5-NITROBENZOIC ACID | 943-14-6 [chemicalbook.com]
- 5. 2-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 7. 2-Bromo-5-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
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